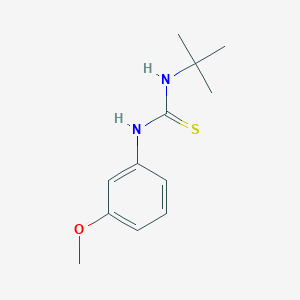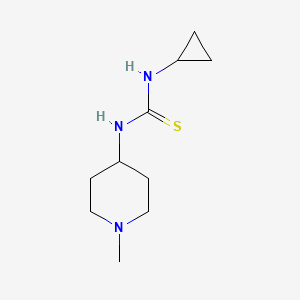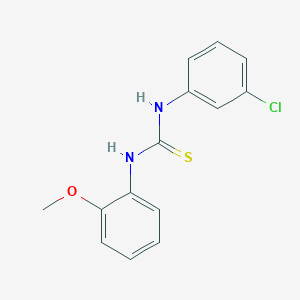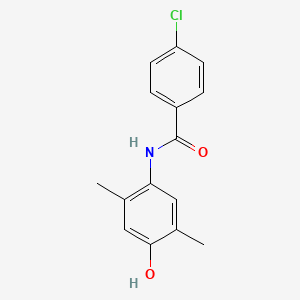![molecular formula C17H16N2O B5878971 N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5878971.png)
N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide, also known as Cmpd-1, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is known for its ability to inhibit the activity of specific enzymes, making it a valuable tool for studying various biochemical and physiological processes.
Wirkmechanismus
N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide exerts its effects by binding to the active site of specific enzymes, thereby inhibiting their activity. The compound has been shown to induce DNA damage and cell death in cancer cells, making it a promising candidate for cancer therapy. Additionally, N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide has been shown to modulate the Wnt signaling pathway, which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide has been shown to have various biochemical and physiological effects, including the induction of DNA damage and cell death in cancer cells, modulation of the Wnt signaling pathway, and inhibition of inflammatory responses. The compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide is its ability to selectively inhibit specific enzymes, making it a valuable tool for studying various biochemical and physiological processes. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide. One potential direction is the development of more potent and selective inhibitors of specific enzymes, which could lead to the development of new therapeutic agents for various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide and its effects on various cellular processes. Finally, the potential use of N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide in combination with other therapeutic agents should be explored, as this could lead to synergistic effects and improved therapeutic outcomes.
Synthesemethoden
The synthesis of N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide involves a multi-step process that includes the condensation of 4-(cyanomethyl)benzaldehyde with 2,5-dimethylbenzamide, followed by a series of purification steps. The resulting compound is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the activity of specific enzymes, such as PARP-1 and tankyrase, which play critical roles in various cellular processes.
Eigenschaften
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-12-3-4-13(2)16(11-12)17(20)19-15-7-5-14(6-8-15)9-10-18/h3-8,11H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBFTIKRRUTDOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5878888.png)


![1-[2,4-bis(methylsulfonyl)phenyl]piperidine](/img/structure/B5878927.png)
![5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5878932.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-phenyl-2-propen-1-amine](/img/structure/B5878944.png)




![2-{[3-(2-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5878988.png)